molecular formula C16H20N4O4S2 B11490445 Ethyl [2-({[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate

Ethyl [2-({[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate

Cat. No.: B11490445
M. Wt: 396.5 g/mol
InChI Key: AGHDTIKGIINQCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [2-({[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a pyrimidine ring, and an ester functional group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-({[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

Ethyl [2-({[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [2-({[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The thiazole and pyrimidine rings allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including inhibition of cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [2-({[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate is unique due to its combined thiazole and pyrimidine structure, which provides a versatile framework for chemical modifications and biological interactions. This dual-ring system is not commonly found in similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C16H20N4O4S2

Molecular Weight

396.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C16H20N4O4S2/c1-4-11-9(3)18-16(20-14(11)23)25-8-12(21)19-15-17-7-10(26-15)6-13(22)24-5-2/h7H,4-6,8H2,1-3H3,(H,17,19,21)(H,18,20,23)

InChI Key

AGHDTIKGIINQCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NC2=NC=C(S2)CC(=O)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.